An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-Met-OPfp
An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-Met-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester (Fmoc-Met-OPfp) is a critical reagent in modern solid-phase peptide synthesis (SPPS).[1][2] As a pre-activated amino acid derivative, it offers an efficient and reliable method for the incorporation of methionine residues into synthetic peptide chains.[3] This guide provides a comprehensive overview of the chemical properties of Fmoc-Met-OPfp, detailed experimental protocols for its use, and a discussion of its role in the synthesis of peptides for research and therapeutic development.
Chemical Properties of Fmoc-Met-OPfp
Fmoc-Met-OPfp is a white to slightly yellow crystalline powder. Its chemical structure consists of the amino acid methionine, with its α-amino group protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group and its carboxyl group activated as a pentafluorophenyl (OPfp) ester.[3] This pre-activated form allows for direct and efficient coupling to the free amino terminus of a growing peptide chain, often without the need for additional in-situ coupling reagents.[3]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₀F₅NO₄S | [4] |
| Molecular Weight | 537.50 g/mol | [2][4] |
| Appearance | White to slight yellow to beige powder | |
| Melting Point | 130-140 °C | |
| Solubility | Clearly soluble in DMF (0.5 mmol in 3 ml) | |
| Optical Rotation | [α]²⁵/D -14.5 to -11.5° (c=1 in chloroform) | |
| Purity (HPLC) | ≥ 97.0% (a/a) | |
| Storage Temperature | 15-25°C |
Structural Information
| Identifier | Value | Reference(s) |
| CAS Number | 86060-94-8 | [5] |
| SMILES String | Fc1c(c(c(c(c1F)F)OC(=O)--INVALID-LINK--CCSC)F)F | |
| InChI Key | OKDPSRDTLNXPFQ-SFHVURJKSA-N |
Role in Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-Met-OPfp is integral to the Fmoc/tBu strategy of SPPS.[6] The Fmoc protecting group is stable under acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[7][8] The pentafluorophenyl ester is a highly reactive leaving group, facilitating rapid and efficient amide bond formation.[3] This high reactivity minimizes the risk of racemization, a common side reaction in peptide synthesis.[2]
The general workflow for incorporating a methionine residue using Fmoc-Met-OPfp in SPPS is depicted below.
Experimental Protocols
The following are detailed methodologies for the key steps involving Fmoc-Met-OPfp in solid-phase peptide synthesis.
Protocol 1: Coupling of Fmoc-Met-OPfp to a Resin-Bound Peptide
This protocol describes the coupling of Fmoc-Met-OPfp to a resin with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Fmoc-Met-OPfp
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
(Optional) 1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
In a separate vial, dissolve 3 equivalents of Fmoc-Met-OPfp in DMF.
-
(Optional) To enhance the reaction rate, 3 equivalents of HOBt can be added to the Fmoc-Met-OPfp solution.
-
Add the Fmoc-Met-OPfp solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the absence of free primary amines and the completion of the coupling.
-
Once the reaction is complete, drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine for the next coupling cycle.
Materials:
-
Resin-bound peptide with N-terminal Fmoc protection
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Wash the resin-bound peptide with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
The resin is now ready for the next coupling step. The completion of the deprotection can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct in the washings.[7]
Protocol 3: Cleavage of the Peptide from the Resin and Side-Chain Deprotection
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing methionine is TFA/water/TIS (95:2.5:2.5, v/v/v). For peptides also containing other sensitive residues like Cysteine or Tryptophan, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.[1]
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the purification of the crude peptide.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A and a small amount of organic solvent like acetonitrile or isopropanol to aid solubility.
-
Filter the peptide solution to remove any insoluble material.
-
Inject the filtered solution onto the C18 column equilibrated with a low percentage of Solvent B (e.g., 5%).
-
Elute the peptide using a linear gradient of increasing concentration of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution profile at a suitable wavelength, typically 214 nm or 280 nm.
-
Collect fractions corresponding to the major peak of the desired peptide.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Analytical Characterization
-
¹H NMR: The spectrum would show characteristic signals for the fluorenyl group (aromatic protons), the methionine side chain (methyl and methylene protons), and the pentafluorophenyl group.
-
¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester and carbamate, as well as the carbons of the aromatic rings and the methionine backbone and side chain.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 537.50 Da, along with potential fragmentation patterns.
Conclusion
Fmoc-Met-OPfp is an indispensable tool in the field of peptide synthesis, enabling the efficient and reliable incorporation of methionine residues into peptide chains. Its pre-activated nature simplifies the coupling process and minimizes side reactions. The detailed protocols provided in this guide offer a practical framework for researchers and scientists to effectively utilize Fmoc-Met-OPfp in their peptide synthesis endeavors, from small-scale research to the development of novel peptide-based therapeutics. Careful adherence to these protocols and appropriate analytical monitoring will ensure the successful synthesis of high-quality methionine-containing peptides.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. peptide.com [peptide.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
